![molecular formula C12H12N2O2S B6142531 2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 941062-01-7](/img/structure/B6142531.png)

2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

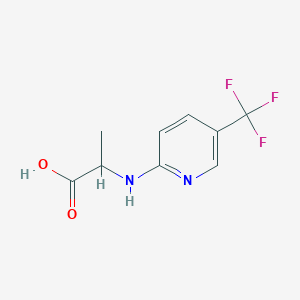

“2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2S . It has a molecular weight of 248.31 . This compound has been used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O2S/c1-5-8-6(2)13-10(7-3-4-7)14-11(8)17-9(5)12(15)16/h7H,3-4H2,1-2H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.31 . The InChI code provides further information about its chemical structure .Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research. Its molecular structure allows for the study of protein interactions and functions. It can be used to identify and quantify proteins in different biological samples, aiding in the understanding of cellular processes .

Central Nervous System Disorders

Derivatives of thieno[2,3-d]pyrimidine have been identified as intermediates in the synthesis of GABA B receptor modulators. These modulators are potentially useful for the treatment of central nervous system disorders, making this compound valuable for pharmaceutical research aimed at developing new treatments .

Cancer Research

Thieno[2,3-d]pyrimidine derivatives have been explored for their role in cancer therapy. Specifically, they have been used in the synthesis of PARP-1 inhibitors. PARP-1 is involved in DNA repair, and its inhibition can enhance the effectiveness of DNA-damaging cytotoxic agents, leading to cancer cell death .

Agricultural Chemistry

While specific applications in agriculture are not directly cited, the chemical properties of this compound suggest potential use in the development of novel agrochemicals. Its structural complexity could be beneficial in creating new pesticides or herbicides that target specific pests or weeds without affecting crops .

Material Science

The compound’s solid state and stability at room temperature make it a candidate for material science research. It could be used in the development of new materials with specific electronic or photonic properties, which are important in the manufacturing of semiconductors and solar cells .

Environmental Science

In environmental science, this compound could be used to study the degradation of similar organic molecules in the environment. Understanding its breakdown products and their reactivity could provide insights into the environmental impact of related chemicals .

Biochemistry

In biochemistry, the compound can be used to study enzyme-substrate interactions, especially those involving pyrimidine-utilizing enzymes. This can help in understanding metabolic pathways and designing inhibitors for enzymes that are targets in various diseases .

Pharmacology

The compound’s potential in pharmacology is linked to its role in drug discovery and development. Its molecular framework can serve as a scaffold for designing new drugs with improved efficacy and reduced side effects for a range of medical conditions .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-5-8-6(2)13-10(7-3-4-7)14-11(8)17-9(5)12(15)16/h7H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXQFDZJONADBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)C)C3CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)

![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)

![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)

![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)

![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)

![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)